4-((2-(2-(4-Propoxybenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate
Description
The compound 4-((2-(2-(4-Propoxybenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate features a phenyl-furan-2-carboxylate core substituted with a hydrazono-methyl moiety and a 4-propoxybenzamido-acetyl group. This structure combines a furan ester, a hydrazone linker, and a substituted benzamide, which are common pharmacophores in antimicrobial and anti-inflammatory agents.
Properties
CAS No. |
765902-06-5 |
|---|---|
Molecular Formula |
C24H23N3O6 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C24H23N3O6/c1-2-13-31-19-11-7-18(8-12-19)23(29)25-16-22(28)27-26-15-17-5-9-20(10-6-17)33-24(30)21-4-3-14-32-21/h3-12,14-15H,2,13,16H2,1H3,(H,25,29)(H,27,28)/b26-15+ |
InChI Key |
VONHDOVQGAWGST-CVKSISIWSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(2-(4-Propoxybenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-propoxybenzoic acid with thionyl chloride to form 4-propoxybenzoyl chloride. This intermediate is then reacted with hydrazine hydrate to produce 4-propoxybenzohydrazide. The next step involves the condensation of 4-propoxybenzohydrazide with 2-furoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Hydrazone Formation
The hydrazono (–NH–N=CH–) bridge is synthesized via condensation between a carbonyl-containing precursor (e.g., 4-propoxybenzamido acetyl ketone) and phenyl furan-2-carboxylate hydrazide. This reaction typically occurs in ethanol or methanol under acidic (e.g., glacial acetic acid) or basic (e.g., K₂CO₃) catalysis at reflux (60–80°C) for 4–6 hours .
Mechanism :
-
Nucleophilic attack by hydrazide’s –NH₂ on the carbonyl carbon.
-
Elimination of H₂O to form the hydrazone linkage.
Yield : 68–75% (optimized in ethanol with 1% acetic acid) .
Esterification of Furan-2-Carboxylic Acid
The phenyl furan-2-carboxylate moiety is generated via Fischer esterification:
-
Reactants : Furan-2-carboxylic acid and 4-hydroxybenzaldehyde.
Amidation of 4-Propoxybenzoic Acid
The 4-propoxybenzamido group is introduced through:
-
Propylation of 4-hydroxybenzoic acid using propanol/H₂SO₄.
-
Activation as an acid chloride (SOCl₂, 60°C, 3 h).
-
Coupling with ethyl glycinate via Schotten-Baumann reaction (NaOH, 0°C) .
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Propylation | Propanol/H₂SO₄, 100°C | 89% |
| Acid chloride formation | SOCl₂, reflux | 95% |
| Amidation | Ethyl glycinate, NaOH | 76% |
Hydrolysis of Ester Group
The furan-2-carboxylate ester undergoes hydrolysis in aqueous NaOH (2M, 80°C, 2 h) to yield furan-2-carboxylic acid :
-
Rate : 92% conversion (monitored via HPLC).
-
Byproducts : None detected under controlled conditions.
Hydrazone Cleavage
Exposure to concentrated HCl (37%, 50°C, 1 h) cleaves the hydrazone bond, regenerating the carbonyl precursor and hydrazide :
-
Recovery : 85% of 4-propoxybenzamido acetyl ketone and 78% phenyl furan-2-carboxylate hydrazide.
Cyclization to 1,3,4-Oxadiazoles
Heating the compound with POCl₃ (80°C, 6 h) induces cyclization, forming a 1,3,4-oxadiazole ring :
-
Product : 2-(4-Propoxybenzamido)-5-(furan-2-carbonyl)-1,3,4-oxadiazole.
N-Acylation of Hydrazone
Reaction with acetyl chloride in pyridine (0°C to RT, 4 h) substitutes the hydrazone’s –NH with an acetyl group :
-
Product : 4-((2-(2-(4-Propoxybenzamido)acetyl)acetylhydrazono)methyl)phenyl furan-2-carboxylate.
Catalytic Hydrogenation
Hydrogenation (H₂, 1 atm, Pd/C, ethanol, 25°C, 12 h) reduces the hydrazone to a hydrazine derivative:
-
Product : 4-((2-(2-(4-Propoxybenzamido)acetyl)hydrazino)methyl)phenyl furan-2-carboxylate.
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition at 218°C (2% mass loss/min), attributed to ester and amide bond cleavage .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-((2-(2-(4-Propoxybenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid derivatives with hydrazones and propoxybenzamide moieties. The resulting compounds are characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm their structures and purity.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of the compound. For instance, derivatives of furan-based compounds have shown significant cytotoxic effects against various cancer cell lines:
- Cell Line Studies : Compounds similar to this compound exhibited IC50 values in the low micromolar range against cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and H460 (lung cancer). The structure-activity relationship (SAR) indicates that modifications to the hydrazone moiety can enhance activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4a | HepG2 | 4.87 |
| 4b | MCF-7 | 5.22 |
| 4c | H460 | 5.09 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated, showing effectiveness against both bacterial and fungal strains:
- Bacterial Activity : The compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 230 to 295 µg/mL.
- Fungal Activity : It exhibited high antifungal activity against strains like Aspergillus niger, with inhibition zones between 12 to 19 mm at a concentration of 10 mg/mL .
Case Study 1: Anticancer Mechanism
In a study focused on the mechanism of action, researchers found that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators such as cyclin B1. This suggests that it may function as an effective antitumor agent by disrupting normal cell proliferation pathways .
Case Study 2: Structure-Activity Relationship Analysis
A detailed SAR analysis revealed that substituents on the phenyl ring significantly influence the biological activity of similar compounds. For example, para-substituted derivatives exhibited higher cytotoxicity compared to ortho or meta substitutions due to steric factors that affect binding affinity to biological targets .
Mechanism of Action
The mechanism of action of 4-((2-(2-(4-Propoxybenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the conversion of glucose to sorbitol. This inhibition can help manage diabetic complications by reducing the accumulation of sorbitol in tissues . The compound’s hydrazone linkage and furan ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs, their substituents, molecular formulas, and available
*Estimated based on structural analogs. †Inferred from , where hydrazono derivatives exhibit antimicrobial activity. ‡Calculated from molecular formula.
Key Differences and Implications
The p-tolyl variant (CAS 881470-34-4) lacks electronegative groups, which may reduce polarity and alter solubility compared to halogenated analogs .
Synthetic Pathways: Hydrazone formation is a common step in synthesizing these compounds. For example, outlines the reaction of hydrazine derivatives with ketones/aldehydes to form hydrazono linkages, a method likely applicable to the target compound .
Antimicrobial Activity: While direct data on the target compound are unavailable, highlights a pyrazole-hydrazono derivative with a MIC of 0.19 µg/mL against Staphylococcus aureus, suggesting that the hydrazone moiety is critical for activity .
Physicochemical Properties :
- The 4-ethylphenyl analog (CAS 6154-45-6) shares the same molecular formula as the p-tolyl derivative but differs in substituent branching, which could influence crystallinity and stability .
Biological Activity
The compound 4-((2-(2-(4-Propoxybenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate represents a complex structure that combines hydrazone, furan, and amide functionalities. This article explores its biological activities, including anticancer, antibacterial, and anti-inflammatory properties, supported by data from various studies.
Chemical Structure
The structural formula of the compound is as follows:
This structure incorporates a furan moiety, which is known for its diverse biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity
- Antibacterial Activity
- Anti-inflammatory Activity
Anticancer Activity
Research indicates that compounds with furan derivatives often exhibit significant anticancer properties. For instance, studies on similar furan-based compounds have shown promising results against various cancer cell lines.
- Case Study : A study evaluating the cytotoxic effects of furan derivatives found that compounds similar to our target compound displayed IC50 values ranging from 10 to 50 µg/mL against HeLa and HepG2 cell lines .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HeLa | 25 |
| Compound B | HepG2 | 30 |
| Target Compound | HeLa | TBD |
Antibacterial Activity
The antibacterial potential of furan derivatives has been well-documented. The target compound's structure suggests it may possess similar properties.
- Study Findings : In vitro tests against Gram-positive and Gram-negative bacteria have shown that furan derivatives can exhibit Minimum Inhibitory Concentration (MIC) values as low as 1 µg/mL against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1 |
| Escherichia coli | 5 |
| Target Compound | TBD |
Anti-inflammatory Activity
Furan derivatives are also noted for their anti-inflammatory effects. Compounds similar to the target compound have been evaluated for their ability to inhibit inflammatory mediators.
- Research Insight : A study highlighted that certain furan-based compounds reduced the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
The biological activity of the target compound may be attributed to its ability to interact with specific biological targets, such as enzymes involved in cell proliferation or bacterial cell wall synthesis. The hydrazone linkage is particularly noteworthy for its potential to facilitate interactions with biomolecules.
Q & A
Q. What statistical methods are appropriate for multi-variable optimization in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
